Cas no 58409-52-2 (2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one))

2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) 化学的及び物理的性質
名前と識別子
-
- 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one)
- 2,2'-Methylenebis[6-butyryl-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one]
- Albaspidin-BB
- Methylenebis(butyrylfilicinic Acid)
- Polystichalbin
- Oprea1_167830
- ALBASPIDIN
- BTEFKZZSPZYUSO-UHFFFAOYSA-N
- 4P3824690P
- AKOS040750292
- ALBASPIDIN [MI]
- C20206
- 2,2'-Methylenebis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one)
- UNII-4P3824690P
- DTXSID80982976
- 2,5-Cyclohexadien-1-one, 2,2'-methylenebis(3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-
- 2,5-Cyclohexadien-1-one, 2,2'-methylenebis(6-butyryl-3,5-dihydroxy-4,4-dimethyl-
- NSC-112919
- 2-butanoyl-4-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
- 4,4'-Methylenebis(2-butanoyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)
- 644-61-1
- 6,6'-methylenebis(2-butyryl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one)
- SCHEMBL4962391
- Albaspidin BB
- NS00094532
- 2, 2,2'-methylenebis[3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-
- DTXSID80973960
- NSC112919
- 58409-52-2
- 2, 2,2'-methylenebis[6-butyryl-3,5-dihydroxy-4,4-dimethyl-
- Q27260310
- DS-003661
- 2,5-Cyclohexadien-1-one,2,2-methylenebis[3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-
-
- インチ: InChI=1S/C25H32O8/c1-7-9-14(26)16-18(28)12(20(30)24(3,4)22(16)32)11-13-19(29)17(15(27)10-8-2)23(33)25(5,6)21(13)31/h28-31H,7-11H2,1-6H3
- InChIKey: LERMFXSHTYHCCM-UHFFFAOYSA-N
- ほほえんだ: CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O
計算された属性
- せいみつぶんしりょう: 460.20976
- どういたいしつりょう: 460.20971797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 976
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 149Ų
じっけんとくせい
- PSA: 149.2
2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T29831-5mg |
Albaspidin |
58409-52-2 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T29831-5 mg |
Albaspidin |
58409-52-2 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T29831-25mg |
Albaspidin |
58409-52-2 | 25mg |
¥ 10600 | 2024-07-20 |
2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) 関連文献
-
Inder Pal Singh,Sandip B. Bharate Nat. Prod. Rep. 2006 23 558
-
2. 376. Constituents of Filix Mas. Part III. AlbaspidinA. McGookin,Alexander Robertson,T. H. Simpson J. Chem. Soc. 1953 1828
-
3. Synthesis of the antibiotics uliginosin A and dihydrouliginosin BT. Meikle,R. Stevens J. Chem. Soc. Chem. Commun. 1972 123
-
4. 594. Anthelmintics: kousso. Part II. The structures of protokosin, α-kosin, and β-kosinA. J. Birch,A. R. Todd J. Chem. Soc. 1952 3102
-
5. 670. β-Triketones. Part I. The structures of angustione, dehydroangustione, calythrone, and flavaspidic acidArthur J. Birch J. Chem. Soc. 1951 3026
-
6. β-Tricarbonyl compounds. Part 2. Synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen and the antibiotics uliginosin B-iBiB and uliginosin B-iBiVThomas Meikle,Roger Stevens J. Chem. Soc. Perkin Trans. 1 1979 2563
-
Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
-
8. β-Tricarbonyl compounds. Part 1. Synthesis of the antibiotics uliginosin A, dihydrouliginosin B, and analogues thereofThomas Meikle,Roger Stevens J. Chem. Soc. Perkin Trans. 1 1978 1303
2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one)に関する追加情報
Recent Advances in the Study of 2,2'-Methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) (CAS: 58409-52-2)
The compound 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) (CAS: 58409-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally unique molecule, characterized by its bis-cyclohexadienone framework, exhibits promising biological activities, particularly in the context of antimicrobial and anti-inflammatory applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential therapeutic uses.
One of the key findings from the latest research is the compound's potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) disrupts bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis. This mechanism is distinct from that of conventional antibiotics, suggesting potential utility in addressing antibiotic-resistant strains. Furthermore, the compound's low cytotoxicity to mammalian cells enhances its appeal as a candidate for further development.
In addition to its antimicrobial properties, recent investigations have highlighted the compound's anti-inflammatory potential. Studies using murine models of inflammation have shown that 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated through the modulation of NF-κB signaling pathways, which play a central role in inflammatory responses. These findings open new avenues for the development of anti-inflammatory therapeutics, particularly for chronic inflammatory conditions.
The synthetic optimization of 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) has also been a focus of recent research. Advances in catalytic methodologies have enabled more efficient and scalable production of the compound, addressing previous challenges related to yield and purity. Notably, the use of green chemistry principles, such as solvent-free reactions and biocatalysis, has been explored to enhance the sustainability of its synthesis. These improvements are critical for facilitating large-scale production and future clinical applications.
Looking ahead, the therapeutic potential of 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) warrants further investigation. Current research is focused on pharmacokinetic and pharmacodynamic studies to evaluate its bioavailability, metabolism, and in vivo efficacy. Additionally, structure-activity relationship (SAR) studies are being conducted to identify derivatives with enhanced potency and selectivity. The integration of computational modeling and high-throughput screening techniques is expected to accelerate these efforts.
In conclusion, 2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one) (CAS: 58409-52-2) represents a promising candidate for both antimicrobial and anti-inflammatory applications. Its unique chemical structure and multifaceted biological activities position it as a valuable subject of ongoing research. Continued advancements in synthetic methodologies and mechanistic studies will be pivotal in unlocking its full therapeutic potential and translating laboratory findings into clinical benefits.
58409-52-2 (2,2'-methanediylbis(6-butanoyl-3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one)) 関連製品
- 2171781-12-5(2-methyl-10-pentyl-6-oxa-2,9-diazaspiro4.5decane)
- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)
- 641613-83-4(Quinoline, 4-butyl-3-fluoro-)
- 899730-29-1(N-({1,4-dioxaspiro4.5decan-2-yl}methyl)-5-fluoro-2-methoxybenzene-1-sulfonamide)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 306300-96-9(3-(4-methylphenyl)-N'-(1E)-(2,4,5-trimethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 899736-65-3(5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 1189648-99-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)



